D-erythro-sphinganine-d7 is derived from sphinganine, which can be synthesized from natural sources or produced through chemical synthesis. The compound is classified as a deuterated lipid, specifically a sphingoid base, which is a crucial building block for sphingolipids. Its full molecular formula is , indicating the presence of seven deuterium atoms replacing hydrogen atoms in the molecule.
The synthesis of D-erythro-sphinganine-d7 typically involves several key steps:
D-erythro-sphinganine-d7 can participate in several chemical reactions:
D-erythro-sphinganine-d7 primarily functions within sphingolipid metabolic pathways:
D-erythro-sphinganine-d7 has diverse applications across various fields:
Deuterium-labeled sphingoid bases, particularly D-erythro-sphinganine-d7 (chemical formula: C₁₈H₃₂D₇NO₂; exact mass: 308.342 Da), serve as critical tools for elucidating sphingolipid dynamics in biological systems. This isotopically labeled compound features seven deuterium atoms at the C16-C18 positions, enabling precise tracking via mass spectrometry (MS) without perturbing biochemical reactivity. In plant studies, incubation of Arabidopsis thaliana leaf disks with 100 μM D-erythro-sphinganine-d7 revealed rapid metabolic conversions:
Notably, LCB phosphate (LCB-P) levels surged >50-fold, identifying phosphorylation as a major clearance route for free LCBs. This pathway’s bottleneck was confirmed when dihydrosphingosine-1-phosphate lyase (DPL1) overexpression reduced LCB-P accumulation and enhanced resistance to the ceramide synthase inhibitor Fumonisin B1 [1] [3]. These results demonstrate deuterium labeling’s utility in quantifying flux through sphingolipid salvage pathways.
Metabolite | Labeled Species | Peak Abundance | Time Point |
---|---|---|---|
LCB-P | d18:0P | >50-fold increase | 1–3 hpi |
Hydroxylated LCB | t18:0 | Moderate | 3–6 hpi |
Ceramide | Cer(d18:0/16:0) | High | 24–48 hpi |
Ceramide | Cer(t18:0/22:0) | Moderate | 24–48 hpi |
D-erythro-sphinganine-d7 (CAS: 1246304-35-7) is synthesized via deuterium incorporation at the aliphatic tail (C16–C18) of the sphinganine backbone. Commercial production (e.g., Avanti Polar Lipids) achieves >99% purity through:
The compound’s stability is maintained at –20°C in powder form, with strict hygroscopic and light-sensitivity controls. Its molecular structure ([SMILES: OCC@@([H])C@@([H])CCCCCCCCCCCCC(C(C([²H])([²H])[²H])([²H])[²H])([²H])[²H]) ensures compatibility with biological matrices [4] [7]. In metabolic studies, protocols standardize dissolution in DMSO (≤2%) and incubation with tissues (e.g., 100 μM in Arabidopsis leaf disks), followed by butanol-based lipid extraction and targeted LC–MS/MS quantification [2] [3].
Incorporation efficiency of D-erythro-sphinganine-d7 varies significantly across organisms due to differences in membrane permeability, metabolic flux rates, and enzyme specificity:
Isotopic tracer studies employ two key analytical platforms:
Organism | Uptake Time | Primary Metabolites | Enrichment Efficiency |
---|---|---|---|
Arabidopsis | 1–3 h | d18:0P, t18:0, Ceramides | 70–90% |
Mammalian cells | 6–24 h | S1P-d7, Ceramides | 40–60% |
S. cerevisiae | 3–6 h | t18:0, t18:0P | 50–70% |
These variations necessitate organism-specific optimization of tracer concentrations and incubation periods for accurate flux mapping [3] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9